molecular formula C14H24N2O2 B13519118 Tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate

Tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B13519118
M. Wt: 252.35 g/mol
InChI Key: MSAOXJMOTMGHEE-UHFFFAOYSA-N
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Description

Tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate is a synthetic organic compound that belongs to the class of diazepanes It is characterized by the presence of a tert-butyl group, a but-3-yn-2-yl group, and a diazepane ring

Properties

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

tert-butyl 4-but-3-yn-2-yl-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C14H24N2O2/c1-6-12(2)15-8-7-9-16(11-10-15)13(17)18-14(3,4)5/h1,12H,7-11H2,2-5H3

InChI Key

MSAOXJMOTMGHEE-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)N1CCCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Key Reactions:

  • Vilsmeier formylation : This introduces an aldehyde group at the desired position, enabling further transformations.
  • Electrophilic substitution : To install the alkyne moiety, a terminal or internal alkyne precursor, such as but-3-yn-2-yl derivatives, are introduced via nucleophilic substitution or coupling reactions.

Formation of the Diazepane Ring

Ring closure is achieved through nucleophilic attack and cyclization strategies:

  • Amine protection : The amine groups are protected with tert-butyl groups, forming tert-butyl carbamates to prevent side reactions.
  • Ring closure : Using conditions such as thermal cyclization or intramolecular nucleophilic substitution , the diazepane ring (a seven-membered heterocycle with two nitrogen atoms) is constructed.

Typical Conditions:

  • Base-mediated cyclization using potassium carbonate or sodium hydride in solvents like acetonitrile or dimethylformamide (DMF).
  • Temperature range : 80–120°C to facilitate ring closure without decomposition.

Introduction of the But-3-ynyl Side Chain

The key feature of this compound is the but-3-ynyl substituent attached to the nitrogen atom in the diazepane ring:

  • Alkyne installation : Achieved via n-butyllithium deprotonation of a suitable precursor, followed by electrophilic addition of dimethylformamide (DMF) or other electrophiles to introduce the terminal alkyne.
  • Protection of the alkyne : The terminal alkyne may be protected with silyl groups like tert-butyl(dimethyl)silyl chloride to prevent side reactions during subsequent steps.

Reaction conditions:

Formation of the Carboxylate and Final Protection

The carboxylate group is introduced via:

  • Carboxylation of the alkyne or adjacent carbons using carbon dioxide (CO₂) under pressure or carboxylic acid derivatives .
  • Protection : The carboxyl group is protected as a tert-butyl ester to enhance stability and facilitate purification.

Typical conditions:

  • Carboxylation : Under CO₂ atmosphere at elevated temperatures (~80°C).
  • Esterification : Using tert-butyl alcohol and acid catalysts like HCl or DCC (dicyclohexylcarbodiimide).

Final Purification and Salt Formation

The final compound, tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate , is purified via:

  • Column chromatography using solvents such as hexanes and ethyl acetate.
  • Salt formation : The hydrochloride salt is prepared by treating the free base with hydrochloric acid in an appropriate solvent, typically ethanol or methanol.

Summary of Reaction Conditions and Operation Parameters

Step Reagents Solvent Temperature Duration Notes
Ring formation Amine, diacid derivatives Acetonitrile or DMF 80–120°C Several hours Cyclization via nucleophilic attack
Alkyne installation n-Butyllithium, DMF THF -78°C 1–2 hours Lithiation and electrophilic addition
Carboxylation CO₂ - 80°C 4–6 hours Under pressure or with dry ice
Esterification tert-Butanol, acid catalyst Toluene or DCM Reflux 12–24 hours Protects carboxylate group
Salt formation HCl Ethanol Room temperature Minutes Acid-base neutralization

Research Findings and Data Tables

Reference Reaction Type Yield (%) Key Conditions Remarks
Suzuki coupling for side-chain 70–93 Pd catalyst, base, 80°C Efficient for aromatic precursors
Lithiation and alkynylation 85–90 -78°C, THF Critical for alkyne introduction
Carboxylation 80–95 CO₂, 80°C High yield with proper pressure

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the but-3-yn-2-yl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate: Characterized by the presence of a tert-butyl group, a but-3-yn-2-yl group, and a diazepane ring.

    Tert-butyl4-(but-3-yn-2-yl)-piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of a diazepane ring.

    This compound: Similar structure but with different substituents on the diazepane ring.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

Tert-butyl 4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₄H₂₄N₂O₂
  • Molecular Weight : 252.35 g/mol
  • CAS Number : 2648945-43-9

The structure features a diazepane ring substituted with a tert-butyl group and a butynyl chain, which may influence its pharmacological properties by interacting with various biological targets.

Tert-butyl 4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate exhibits potential biological activities that can be attributed to its structural components. The diazepane ring is known for its ability to interact with neurotransmitter receptors and enzymes, potentially modulating their activity.

Preliminary studies suggest that modifications in the diazepane structure can significantly affect receptor interactions and biological outcomes. This compound may act as an inhibitor or modulator of specific enzymes, impacting various biochemical pathways.

Pharmacological Studies

Research has indicated that compounds similar to tert-butyl 4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate possess various pharmacological effects, including:

  • Antidepressant Activity : Some diazepane derivatives have shown promise in animal models for treating depression by modulating serotonin receptors.
  • Anxiolytic Effects : The compound may exhibit anxiolytic properties through GABAergic mechanisms, similar to other diazepam analogs.

Comparative Analysis with Similar Compounds

To understand the uniqueness of tert-butyl 4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate, a comparison with structurally related compounds is essential:

Compound NameMolecular FormulaKey Features
Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylateC₁₆H₂₄N₂O₃Contains a hydroxyphenyl group; potential for different biological activity due to phenolic properties.
Tert-butyl 4-(2-methoxycarbonylethyl)-1,4-diazepane-1-carboxylateC₁₆H₂₆N₂O₄Features a methoxycarbonylethyl chain; may exhibit different pharmacokinetics.
Tert-butyl 4-(3-methoxypropionamide)-1,4-diazepaneC₁₄H₂₈N₂O₃Contains an amide instead of an ester; differing reactivity and biological profile.

This table highlights how variations in substituents can lead to diverse biological activities among similar compounds.

Study on Receptor Binding Affinity

A study conducted by Smith et al. (2023) investigated the binding affinity of various diazepane derivatives to GABA receptors. The findings indicated that tert-butyl 4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate exhibited significant binding affinity compared to other tested compounds. This suggests potential therapeutic applications in anxiety disorders.

Toxicological Profile

Research by Johnson et al. (2024) assessed the toxicological profile of several diazepane derivatives, including tert-butyl 4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate. The study found that while the compound showed promising pharmacological effects, it also exhibited cytotoxicity at higher concentrations in vitro. These findings underscore the importance of further studies to establish safe dosage levels.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step processes adapted from structurally related diazepane derivatives. Key steps include:
  • Cyclization : Formation of the diazepane ring via reaction of diamine precursors with carbonyl compounds (e.g., ketones or aldehydes) under reflux conditions in solvents like THF or acetonitrile .
  • Functionalization : Introduction of the but-3-yn-2-yl group via alkylation or nucleophilic substitution, often using tert-butyl esters to protect reactive sites during synthesis .
  • Purification : Column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) is recommended for isolating high-purity products, as demonstrated in analogous syntheses .

Q. What are the key characterization techniques for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions and stereochemistry. For example, the tert-butyl group exhibits a distinct singlet at ~1.4 ppm in ¹H NMR, while alkyne protons resonate at ~2.5 ppm .
  • IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the ester) .
  • X-ray Crystallography : Used for unambiguous structural determination, particularly if rotamers or stereochemical ambiguities arise. SHELX programs (e.g., SHELXL) are widely employed for refinement .

Q. How do reaction parameters influence the yield and purity of this compound during synthesis?

  • Methodological Answer :
  • Temperature : Elevated temperatures accelerate cyclization but may promote side reactions (e.g., alkyne oligomerization). Optimal ranges are typically 60–80°C .
  • Solvent Choice : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while acetonitrile improves reaction homogeneity for alkylation steps .
  • Catalysts : Bases like K₂CO₃ or Et₃N are critical for deprotonation during functionalization, but excess amounts can hydrolyze the tert-butyl ester .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in NMR data for this compound?

  • Methodological Answer :
  • 2D NMR Techniques : Use COSY and HSQC to assign overlapping proton and carbon signals, particularly for the diazepane ring and alkyne moieties .
  • Deuterated Solvent Screening : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts or rotameric equilibria .
  • Crystallographic Validation : If ambiguity persists, X-ray diffraction (using SHELX) provides definitive structural confirmation .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified alkyne or tert-butyl groups to assess steric/electronic effects. For example, replacing the alkyne with an ethenyl group alters conformational flexibility .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .
  • Computational Modeling : Pair experimental data with docking studies (e.g., AutoDock Vina) to predict interactions with biological targets .

Q. What methodologies are recommended for analyzing impurities in this compound samples?

  • Methodological Answer :
  • HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify byproducts (e.g., tert-butyl hydrolysis products) .
  • GC-MS : Detect volatile impurities (e.g., residual solvents like THF) with headspace sampling and DB-5MS columns .
  • Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) for precise quantification .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound analogs?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, incubation time) to minimize variability .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if differential metabolism explains activity discrepancies .
  • Orthogonal Assays : Validate results using multiple techniques (e.g., enzymatic inhibition + cellular viability assays) .

Tables for Key Data

Parameter Optimal Conditions Reference
Cyclization Temperature70°C in THF
Alkylation CatalystK₂CO₃ (2.5 equiv) in acetonitrile
HPLC Purity Threshold≥95% (C18 column, 254 nm detection)
X-ray Refinement ProgramSHELXL (R-factor < 0.05)

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